Hexadecyl 2-aminobutanoate;hydrochloride
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Overview
Description
Hexadecyl 2-aminobutanoate;hydrochloride is a chemical compound with the molecular formula C20H41NO2·HCl It is a derivative of butanoic acid and is characterized by the presence of a long hexadecyl chain attached to the 2-aminobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 2-aminobutanoate;hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of hexadecanol with 2-aminobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2-aminobutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hexadecyl 2-aminobutanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Mechanism of Action
The mechanism of action of hexadecyl 2-aminobutanoate;hydrochloride involves its interaction with cellular membranes due to its amphiphilic nature. The long hexadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amino group can also interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexadecyl octanoate: Similar in structure but with a shorter chain length.
Methyl 4-aminobutanoate hydrochloride: Similar in functional groups but with a different alkyl chain length.
Uniqueness
Hexadecyl 2-aminobutanoate;hydrochloride is unique due to its specific combination of a long hexadecyl chain and an amino butanoate moiety, which imparts distinct physicochemical properties and potential biological activities. This combination makes it particularly useful in applications requiring amphiphilic compounds with specific reactivity.
Properties
CAS No. |
93848-62-5 |
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Molecular Formula |
C20H42ClNO2 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
hexadecyl 2-aminobutanoate;hydrochloride |
InChI |
InChI=1S/C20H41NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19(21)4-2;/h19H,3-18,21H2,1-2H3;1H |
InChI Key |
PDBGFLFWRFUEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC)N.Cl |
Origin of Product |
United States |
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